ethyl 5-amino-1H-pyrazole-3-carboxylate

Overview

Description

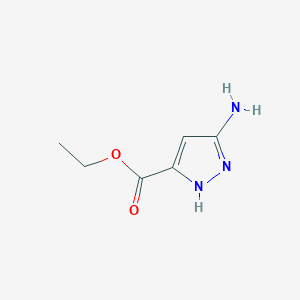

Ethyl 5-amino-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-1H-pyrazole-3-carboxylate can be synthesized starting from 5-nitro-1H-pyrazole-3-carboxylate. The nitro group is reduced using reagents such as tin(II) chloride or palladium on carbon to yield the amino derivative . Another method involves the condensation of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Electrophilic Reactions

The amino group at the 5-position undergoes electrophilic substitution reactions. Key transformations include:

-

Formylation : Treatment with formic acid-acetic anhydride mixtures yields N-formylated derivatives, which can cyclize under basic conditions (e.g., NaH) to form imidazo[1,2-b]pyrazoles .

-

Acylation : Reacts with chloroacetyl chloride to produce 3H-imidazo[1,2-b]pyrazol-2-ol derivatives .

-

Nitrosation : Interaction with hydroximoyl chlorides generates 3-nitroso-2-aryl-6-phenyl-1H-imidazolo[1,2-b]pyrazoles .

Nucleophilic Reactions

The ester group at the 3-position participates in nucleophilic substitutions:

-

Hydrolysis : Aqueous NaOH or HCl converts the ethyl ester to a carboxylic acid, enabling further derivatization .

-

Aminolysis : Reacts with amines (e.g., hydrazine) to form amides or hydrazides, useful in constructing polyheterocyclic systems .

Cyclization Reactions

Ethyl 5-amino-1H-pyrazole-3-carboxylate serves as a precursor for fused heterocycles:

-

Acid-Catalyzed Cyclization : Treatment with concentrated HSO induces dehydration, yielding ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate .

-

Aza-Wittig Reaction : Reacts with triphenylphosphine and carbon tetrachloride to form phosphoranylidene intermediates, which cyclize with α-chloroketones to produce imidazo[1,2-b]pyrazoles .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions:

-

With Nitriles : Reacts with 3,4-dimethoxybenzonitrile in the presence of aldehyde derivatives to form imidazo[1,2-b]pyrazole-4-carbonitriles .

-

With Isocyanides : Cyclocondensation with aromatic aldehydes and isocyanides yields N-alkyl-2-aryl-5H-imidazolo[1,2-b]pyrazole-3-amines .

Functional Group Transformations

Scientific Research Applications

Pharmaceutical Applications

EAPC has garnered attention for its role in drug development, particularly as a precursor or intermediate in synthesizing biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

- Cardiovascular Therapeutics : EAPC acts as a potent agonist of soluble guanylate cyclase (sGC), an enzyme pivotal in regulating vascular functions and smooth muscle relaxation. This property suggests its potential utility in treating cardiovascular diseases, where modulation of sGC activity can lead to vasodilation and improved blood flow .

- Anti-inflammatory and Analgesic Properties : Pyrazole derivatives, including EAPC, have been reported to exhibit anti-inflammatory and analgesic effects. These activities are attributed to their ability to inhibit certain inflammatory pathways, making them candidates for pain management therapies .

Biological Interactions

Understanding the biological interactions of EAPC is crucial for its therapeutic application. Research indicates that EAPC interacts with various biological targets, particularly those involved in signaling pathways.

- Mechanism of Action : Although the specific mechanisms of EAPC remain under investigation, studies have shown that pyrazole derivatives can influence multiple pathways related to inflammation and pain perception .

- Pharmacokinetics : Investigations into the pharmacokinetics of EAPC provide insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Such data are essential for determining optimal dosing regimens for clinical use .

Synthetic Methodologies

The synthesis of EAPC typically involves several chemical reactions that allow for the introduction of functional groups necessary for its biological activity.

- Synthesis Routes : Various synthetic routes have been documented for producing EAPC and its derivatives. These methods often involve using starting materials like ethyl 2-cyano-3-ethoxyacrylate in combination with specific hydrazines or amines under controlled conditions .

| Synthetic Route | Starting Material | Yield (%) | Key Reagents |

|---|---|---|---|

| Route A | Ethyl 2-cyano-3-ethoxyacrylate | 65% | Ethanol, H2SO4 |

| Route B | 4-Methylbenzenesulfonohydrazide | 60-96% | Reflux conditions |

Case Studies

Several case studies highlight the applications of EAPC in medicinal chemistry:

- Sildenafil Synthesis : EAPC serves as an intermediate in synthesizing sildenafil (Viagra), demonstrating its importance in developing compounds with significant therapeutic benefits .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of pyrazole derivatives, including EAPC. These investigations reveal that modifications to the pyrazole ring can enhance antibacterial efficacy .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. For example, it has been shown to act as an agonist of the GPR109b receptor, which is involved in various physiological processes .

Comparison with Similar Compounds

Ethyl 5-amino-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 3-aminopyrazole-4-carboxylate: Similar structure but different substitution pattern.

5-Amino-1H-pyrazole-3-carboxylic acid: Lacks the ethyl ester group.

3,5-Diaminopyrazole: Contains two amino groups instead of one.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .

Biological Activity

Ethyl 5-amino-1H-pyrazole-3-carboxylate (EAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

EAPC is classified as a pyrazole derivative, characterized by the following chemical structure:

- Molecular Formula : C₆H₉N₃O₂

- CAS Number : 4321844

The compound features an amino group at position 5 and a carboxylate group at position 3, which contribute to its reactivity and biological interactions.

Target Receptors

EAPC has been identified as a potent agonist of the GPR109b receptor, which plays a crucial role in lipid metabolism. The binding of EAPC to GPR109b initiates a cascade of biochemical reactions that can influence lipid levels within cells, potentially offering therapeutic benefits in metabolic disorders.

Cellular Effects

Research indicates that EAPC exhibits cytotoxic effects on various cancer cell lines. At specific concentrations, it increases cell death rates, suggesting potential applications in cancer therapy. Additionally, it has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

In Vitro Studies

In vitro studies have shown that EAPC can inhibit the growth of cancer cells through apoptosis induction. The compound's mechanism involves the modulation of apoptotic pathways, which may be attributed to its interaction with specific cellular proteins .

In Vivo Studies

Animal model studies reveal that EAPC's effects vary with dosage. Lower doses have been associated with beneficial effects such as reduced inflammation and enhanced survival rates in tumor-bearing mice. Higher doses may lead to increased toxicity, highlighting the need for careful dosage management in therapeutic applications .

Case Studies

- Anti-Cancer Activity : A study conducted on various cancer cell lines demonstrated that EAPC significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis via the mitochondrial pathway, underscoring its potential as an anticancer agent .

- Anti-Inflammatory Effects : In a murine model of inflammation, EAPC administration resulted in decreased levels of pro-inflammatory cytokines and reduced edema, indicating its utility in treating inflammatory conditions .

Metabolic Pathways

EAPC is involved in several metabolic pathways, interacting with enzymes that facilitate its conversion into active metabolites. These metabolites may possess enhanced biological activity compared to the parent compound, suggesting a complex pharmacokinetic profile .

Safety and Toxicity

While EAPC shows promise as a therapeutic agent, its safety profile requires thorough investigation. Preliminary studies indicate low toxicity at therapeutic doses; however, further research is necessary to fully understand its safety margins and potential side effects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-amino-1H-pyrazole-3-carboxylate, and what reaction conditions are optimal?

this compound is typically synthesized via cyclocondensation or hydrazide-based reactions. For example, condensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol yields pyrazole intermediates . Optimized conditions include using polar aprotic solvents (e.g., DMF or N,N-dimethylacetamide) with bases like K₂CO₃ at 80–100°C for 8–12 hours. Post-reaction purification via silica gel chromatography is recommended to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key features include:

- A singlet for the NH₂ group at δ ~5.5–6.0 ppm (¹H NMR).

- Resonances for the ethyl ester group (e.g., δ ~4.2–4.3 ppm for CH₂ and δ ~1.3–1.4 ppm for CH₃). High-Resolution Mass Spectrometry (HRMS) can confirm molecular weight, with an [M+H]⁺ peak matching the calculated value (e.g., m/z 183.0875 for C₇H₁₁N₂O₂⁺) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general safety protocols for pyrazole derivatives include:

- Using nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ensuring adequate ventilation to avoid inhalation of fine particles.

- Avoiding open flames due to potential decomposition into CO, NOₓ, or HCl .

- Disposing of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can researchers optimize the cyclocondensation reaction to synthesize this compound while minimizing side products?

Side products like hydrazine derivatives or unreacted intermediates often arise from incomplete cyclization. Optimization strategies include:

- Stoichiometric control : Maintain a 1:1 molar ratio of hydrazide to cyanoacrylate precursors to prevent oligomerization .

- Catalytic additives : Use catalytic p-toluenesulfonic acid (PTSA) to accelerate cyclization .

- Temperature gradients : Start at 60°C to initiate reaction, then ramp to 100°C to drive completion.

- In-situ monitoring : Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results regarding the reactivity of this compound?

Discrepancies may arise from solvent effects or unaccounted stereoelectronic factors. Methodological steps include:

- Solvent recalibration : Compare DFT calculations with experimental solvation free energies (e.g., using COSMO-RS models) .

- Isolation of intermediates : Trap reactive species (e.g., nitrenes or carbenes) for spectroscopic validation .

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe reaction mechanisms (e.g., H/D exchange at the amino group) .

Q. In pharmacological studies, how does the introduction of electron-withdrawing groups at specific positions on the pyrazole ring affect the bioactivity of this compound derivatives?

Substituents like trifluoromethyl (-CF₃) or nitro (-NO₂) at the 4-position enhance metabolic stability and receptor binding affinity. For example:

- CF₃ substitution : Increases lipophilicity (logP ~2.5) and resistance to cytochrome P450 oxidation, improving half-life in vivo .

- Nitro groups : Enhance hydrogen-bonding interactions with target enzymes (e.g., kinases), as shown in IC₅₀ improvements of 10–100× compared to unsubstituted analogs . Structure-activity relationship (SAR) studies should pair synthetic modifications with assays like SPR or fluorescence polarization to quantify binding .

Properties

IUPAC Name |

ethyl 3-amino-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQKGGOPHDHAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401913 | |

| Record name | ethyl 5-amino-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105434-90-0 | |

| Record name | ethyl 5-amino-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.